Cas no 4214-80-6 (5-Chloro-2-methylaminopyridine)
5-Chloro-2-methylaminopyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-N-methylpyridin-2-amine
- 5-Chloro-2-methylaminopyridine
- (5-CHLOROPYRIDIN-2-YL)METHANAMINE
- 5-Chloro-2-(methylamino)pyridine
- 5-Chloro-N-methyl-2-pyridineamine
- 2-Pyridinamine, 5-chloro-N-methyl-
- (5-CHLORO-PYRIDIN-2-YL)-METHYL-AMINE
- Methyl(5-chloro-2-pyridyl)amine
- 5-chloro-N-methyl-2-pyridinamine
- KSISYWKRGRATSK-UHFFFAOYSA-N
- NE34351
- RP01337
- AB07756
- AK123580
- ST24044669
- Z-
-
- MDL: MFCD00955783
- Inchi: 1S/C6H7ClN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9)
- InChI Key: KSISYWKRGRATSK-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C=C1)NC
Computed Properties
- Exact Mass: 142.02991
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 87.1
- XLogP3: 1.8
- Topological Polar Surface Area: 24.9
Experimental Properties
- Density: 1.250
- Boiling Point: 247 ºC
- Flash Point: 103 ºC
- PSA: 24.92
5-Chloro-2-methylaminopyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
5-Chloro-2-methylaminopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 075169-250mg |
5-Chloro-N-methyl-2-pyridineamine |
4214-80-6 | 95% | 250mg |
£28.00 | 2022-03-01 | |
| Fluorochem | 075169-1g |
5-Chloro-N-methyl-2-pyridineamine |
4214-80-6 | 95% | 1g |
£67.00 | 2022-03-01 | |
| Fluorochem | 075169-5g |
5-Chloro-N-methyl-2-pyridineamine |
4214-80-6 | 95% | 5g |
£205.00 | 2022-03-01 | |
| Fluorochem | 075169-10g |
5-Chloro-N-methyl-2-pyridineamine |
4214-80-6 | 95% | 10g |
£399.00 | 2022-03-01 | |
| Alichem | A029184602-5g |
5-Chloro-N-methylpyridin-2-amine |
4214-80-6 | 97% | 5g |
$286.00 | 2023-09-01 | |
| Alichem | A029184602-10g |
5-Chloro-N-methylpyridin-2-amine |
4214-80-6 | 97% | 10g |
$541.36 | 2023-09-01 | |
| TRC | C369060-100mg |
5-Chloro-2-methylaminopyridine |
4214-80-6 | 100mg |
$ 64.00 | 2023-09-08 | ||
| TRC | C369060-250mg |
5-Chloro-2-methylaminopyridine |
4214-80-6 | 250mg |
$ 81.00 | 2023-09-08 | ||
| TRC | C369060-500mg |
5-Chloro-2-methylaminopyridine |
4214-80-6 | 500mg |
$ 98.00 | 2023-09-08 | ||
| TRC | C369060-1g |
5-Chloro-2-methylaminopyridine |
4214-80-6 | 1g |
$ 90.00 | 2022-04-01 |
5-Chloro-2-methylaminopyridine Suppliers
5-Chloro-2-methylaminopyridine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 5-Chloro-2-methylaminopyridine
Professional Introduction to 5-Chloro-2-methylaminopyridine (CAS No. 4214-80-6)
5-Chloro-2-methylaminopyridine, identified by the chemical compound code CAS No. 4214-80-6, is a significant intermediate in the field of pharmaceutical and agrochemical synthesis. This compound, featuring a pyridine core with chloro and methylamino substituents, has garnered considerable attention due to its versatile reactivity and utility in constructing complex molecular frameworks.
The structural motif of 5-Chloro-2-methylaminopyridine makes it a valuable building block for the development of novel bioactive molecules. The presence of both electron-withdrawing and electron-donating groups on the pyridine ring enhances its participation in various chemical transformations, including nucleophilic substitution, condensation reactions, and metal-catalyzed couplings. These properties have been leveraged in recent synthetic strategies to develop innovative therapeutic agents.
In the realm of pharmaceutical research, 5-Chloro-2-methylaminopyridine has been employed in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. For instance, recent studies have highlighted its role in generating potent JAK2 inhibitors, which exhibit significant promise in managing autoimmune disorders. The chloro group on the pyridine ring facilitates further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores that enhance drug efficacy and selectivity.
Moreover, the methylamino substituent in 5-Chloro-2-methylaminopyridine contributes to the compound's ability to form hydrogen bonds with biological targets, thereby improving binding affinity. This feature has been exploited in designing molecules that interact with enzymes and receptors involved in metabolic pathways. Notably, derivatives of this compound have shown potential in targeting enzymes such as tyrosine kinases and phosphodiesterases, which are critical for regulating cellular processes.
The agrochemical industry has also benefited from the applications of 5-Chloro-2-methylaminopyridine. Its incorporation into novel pesticide formulations has led to the development of compounds with enhanced bioavailability and reduced environmental persistence. Research has demonstrated that modifications around the pyridine core can significantly alter the spectrum of activity against pests while maintaining low toxicity to non-target organisms. This aligns with global efforts to develop sustainable agricultural practices that minimize ecological impact.
Recent advancements in computational chemistry have further expanded the utility of 5-Chloro-2-methylaminopyridine. Molecular modeling studies have identified optimal reaction conditions for its derivatization, predicting structures that exhibit improved pharmacokinetic profiles. These predictions have guided experimental efforts, leading to faster discovery cycles and more efficient synthesis routes. The integration of machine learning algorithms has enabled rapid screening of potential derivatives, accelerating the identification of lead compounds for further development.
The synthetic versatility of 5-Chloro-2-methylaminopyridine extends beyond pharmaceuticals and agrochemicals. It serves as a key intermediate in material science applications, particularly in the synthesis of organic semiconductors and ligands for catalytic systems. The ability to tune electronic properties through functional group manipulation makes this compound indispensable for designing advanced materials with tailored functionalities.
In conclusion, 5-Chloro-2-methylaminopyridine (CAS No. 4214-80-6) represents a cornerstone in modern synthetic chemistry. Its broad applicability across multiple industries underscores its importance as a chemical intermediate. As research continues to uncover new methodologies for its utilization, this compound is poised to remain at the forefront of innovation in drug discovery, agriculture, and materials science.
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